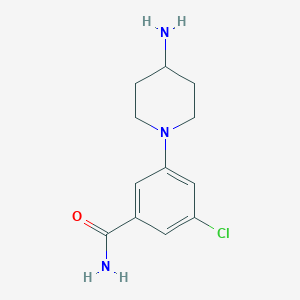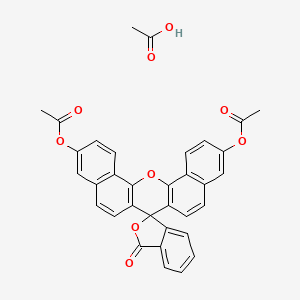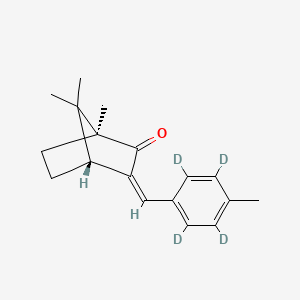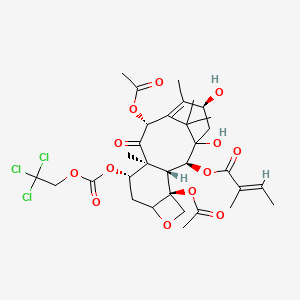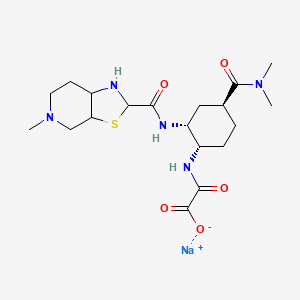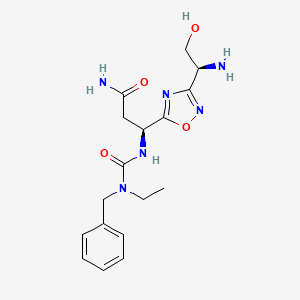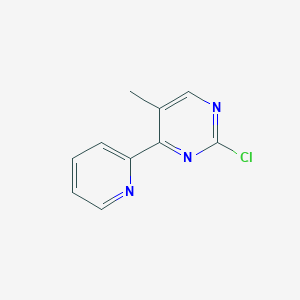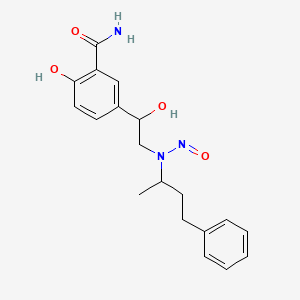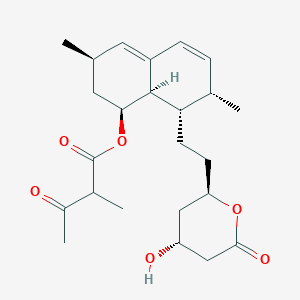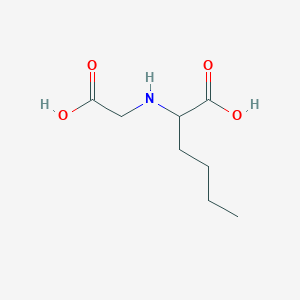
1-Hydroxyhexanoylglycine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Hydroxyhexanoylglycine is an organic compound belonging to the class of alpha amino acids. These amino acids are characterized by the attachment of the amino group to the carbon atom immediately adjacent to the carboxylate group (alpha carbon). This compound is known for its strong basic properties, as indicated by its pKa value .
Preparation Methods
The synthesis of 1-Hydroxyhexanoylglycine typically involves the reaction of hexanoyl chloride with glycine in the presence of a base. The reaction conditions often include the use of an organic solvent such as dichloromethane and a base like triethylamine to facilitate the reaction. The product is then purified through recrystallization or chromatography techniques .
Industrial production methods for this compound are not well-documented, but they likely follow similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of more efficient catalysts, continuous flow reactors, and advanced purification methods to ensure high yield and purity.
Chemical Reactions Analysis
1-Hydroxyhexanoylglycine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert this compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where the hydroxyl group is replaced by other functional groups such as halides or alkyl groups.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-Hydroxyhexanoylglycine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound is studied for its role in metabolic pathways and its potential as a biomarker for certain diseases.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes
Mechanism of Action
The mechanism by which 1-Hydroxyhexanoylglycine exerts its effects involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor or activator of certain enzymes, thereby influencing metabolic processes. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its involvement in amino acid metabolism and signaling pathways .
Comparison with Similar Compounds
1-Hydroxyhexanoylglycine can be compared with other similar compounds such as hexanoylglycine and other N-acylglycines. These compounds share structural similarities but differ in their functional groups and biological activities. For example:
Hexanoylglycine: Similar in structure but lacks the hydroxyl group, leading to different chemical reactivity and biological functions.
N-acylglycines: A broader class of compounds with varying acyl groups, each exhibiting unique properties and applications.
Properties
Molecular Formula |
C8H15NO4 |
|---|---|
Molecular Weight |
189.21 g/mol |
IUPAC Name |
2-(carboxymethylamino)hexanoic acid |
InChI |
InChI=1S/C8H15NO4/c1-2-3-4-6(8(12)13)9-5-7(10)11/h6,9H,2-5H2,1H3,(H,10,11)(H,12,13) |
InChI Key |
MBBNCIKYWHIZGN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C(=O)O)NCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


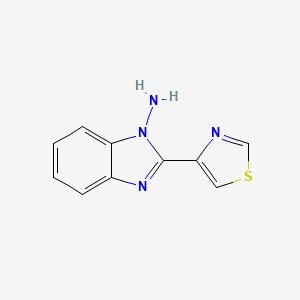
![tert-butyl N-[2-(1-propan-2-yltetrazol-5-yl)ethyl]carbamate](/img/structure/B13861455.png)
